molecular formula C13H18N2O2 B14890559 2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B14890559
M. Wt: 234.29 g/mol
InChI Key: DSCHCCCIURJBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide is a chemical compound that features a methoxy group, a pyrrolidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide typically involves the reaction of 4-(pyrrolidin-1-yl)aniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide.

    Reduction: Formation of N-(4-(pyrrolidin-1-yl)phenyl)ethylamine.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors in the body, potentially modulating their activity. The methoxy and acetamide groups can also influence the compound’s binding affinity and selectivity for these targets. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-N-phenylacetamide: Lacks the pyrrolidine ring, which may result in different biological activity.

    N-(4-(pyrrolidin-1-yl)phenyl)acetamide: Lacks the methoxy group, which can affect its chemical reactivity and interactions.

    2-Methoxy-N-(4-(piperidin-1-yl)phenyl)acetamide: Contains a piperidine ring instead of a pyrrolidine ring, which can alter its pharmacological profile.

Uniqueness

2-Methoxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide is unique due to the presence of both the methoxy group and the pyrrolidine ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-methoxy-N-(4-pyrrolidin-1-ylphenyl)acetamide

InChI

InChI=1S/C13H18N2O2/c1-17-10-13(16)14-11-4-6-12(7-5-11)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,14,16)

InChI Key

DSCHCCCIURJBHS-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.